![molecular formula C14H10Br2F3NO B2645853 2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol CAS No. 477871-77-5](/img/structure/B2645853.png)
2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol is a chemical compound with the molecular formula C7H4Br2F3N . It is used in enantio- and diastereoselective addition reactions .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C7H4Br2F3N . The exact structure would require more detailed spectroscopic analysis.Chemical Reactions Analysis
This compound is used in enantio- and diastereoselective addition reactions . These reactions are important in the field of organic chemistry for the synthesis of chiral molecules.Physical And Chemical Properties Analysis
The compound is insoluble in water . More detailed physical and chemical properties like melting point, boiling point, density, etc. could not be found in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Toward Elucidating the Role of Benzoxazine Monomers in Thermal Properties
Novel benzoxazine monomers with varying functionalities have been developed to study their impact on thermal properties. These compounds, synthesized through reactions involving similar chemical structures to 2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol, demonstrate the importance of molecular design in enhancing material characteristics such as thermal stability and curing processes. This research suggests that the manipulation of molecular structures, including the introduction of bromo and trifluoromethyl groups, can significantly affect the physical properties of polymeric materials (Sini & Endo, 2016).
Organic Chemistry and Catalysis
Synthesis and Reactivity of Bromophenol Derivatives
The study on the synthesis of bromophenol derivatives, including structures analogous to the query compound, highlights their potential as intermediates in organic synthesis. These compounds exhibit diverse reactivities that make them valuable for constructing complex molecules. Their inhibitory properties on human carbonic anhydrase isozymes also point to potential applications in designing inhibitors for various diseases, indicating a crossover between synthetic organic chemistry and pharmacological applications (Balaydın et al., 2012).
Environmental Applications
Environmental Concentrations and Toxicology of Bromophenols
While not directly related to the exact compound , research on the environmental impact and toxicology of bromophenols, such as 2,4,6-Tribromophenol, provides insight into the potential environmental considerations of similar brominated organic compounds. This research emphasizes the ubiquity of bromophenols in the environment, their sources, and potential toxic effects, underscoring the need for careful consideration of the environmental fate and impact of chemically related substances (Koch & Sures, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dibromo-6-[[4-(trifluoromethyl)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2F3NO/c15-10-5-8(13(21)12(16)6-10)7-20-11-3-1-9(2-4-11)14(17,18)19/h1-6,20-21H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQIBIWTTKVWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2645773.png)
![N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide](/img/structure/B2645774.png)
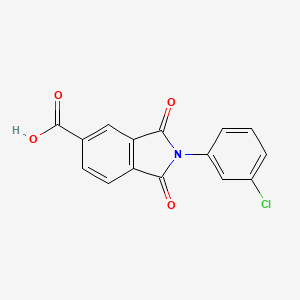
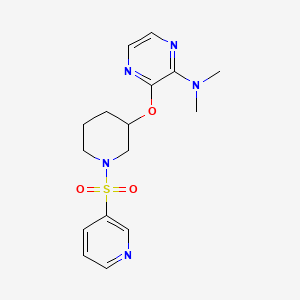
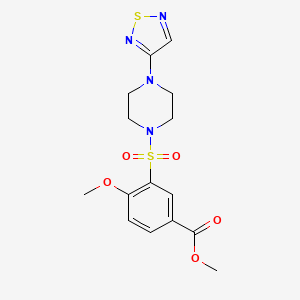
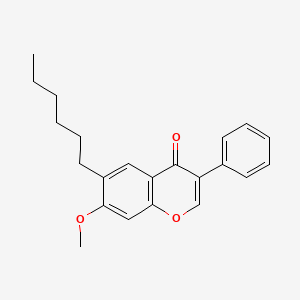
![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2645781.png)


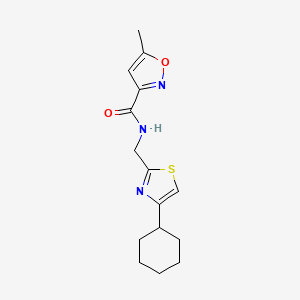


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)